molecular formula C16H18ClN5S B215804 N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No. B215804
M. Wt: 347.9 g/mol
InChI Key: GOJASLSTQKFGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as ML218, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies focused on understanding its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. The compound has been shown to have activity at GABA-A receptors, which are involved in the regulation of anxiety and other emotional states. N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have activity at 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce anxiety-like behavior and improve cognitive function. N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide as a research tool is its specificity for certain receptor sites. This specificity allows researchers to study the effects of modulating specific neurotransmitter systems in the brain. However, one limitation of N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.

Future Directions

There are a number of potential future directions for research on N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of interest is the potential use of the compound as a treatment for anxiety and other mood disorders. Another area of interest is the development of more potent analogs of N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide that could be used as research tools or potential therapeutic agents. Finally, research on the mechanism of action of N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide could help to shed light on the underlying neurobiology of anxiety and other mood disorders.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves several steps, including the reaction of 4-chloro-2-methylphenylamine with 2-pyrimidinylpiperazine to form the intermediate compound 4-(2-pyrimidinyl)-1-piperazinecarboxamide. This intermediate is then reacted with carbon disulfide to form the final product, N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. The compound has been shown to have activity at a number of different receptor sites, including GABA-A, 5-HT2A, and 5-HT2C receptors. This activity has led to interest in N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide as a potential treatment for a range of neurological disorders, including anxiety, depression, and schizophrenia.

properties

Product Name

N-(4-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Molecular Formula

C16H18ClN5S

Molecular Weight

347.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C16H18ClN5S/c1-12-11-13(17)3-4-14(12)20-16(23)22-9-7-21(8-10-22)15-18-5-2-6-19-15/h2-6,11H,7-10H2,1H3,(H,20,23)

InChI Key

GOJASLSTQKFGDR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C3=NC=CC=N3

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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